

Application Notes: (5R)-Dinoprost Tromethamine as a Positive Control in Functional Assays

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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B1681592

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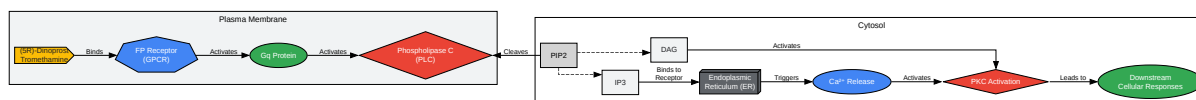
Introduction

(5R)-Dinoprost tromethamine is the tromethamine salt of Dinoprost, a synthetic version of the naturally occurring prostaglandin F₂ α (PGF₂ α).^{[1][2]} As a potent and selective agonist for the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR), it serves as an invaluable tool in various cell-based assays.^{[3][4]} Its primary mechanism involves the activation of the Gq signaling cascade, leading to measurable downstream cellular responses.^[5] This makes Dinoprost tromethamine an ideal positive control for validating assay performance, confirming cell line functionality, and normalizing data when screening for novel FP receptor modulators. These notes provide detailed protocols and technical data for its application.

Mechanism of Action: The FP Receptor Signaling Pathway

Dinoprost tromethamine mimics endogenous PGF₂ α by binding to the FP receptor.^{[6][7]} The FP receptor is predominantly coupled to the Gq α subunit of the heterotrimeric G-protein.^[5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.^{[4][6]} The subsequent increase in intracellular calcium and the presence of DAG

activate protein kinase C (PKC), leading to a cascade of phosphorylation events and various physiological responses, such as smooth muscle contraction.[6]



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Caption: FP Receptor Gq Signaling Pathway.

Data Presentation

Quantitative data regarding the properties and application of **(5R)-Dinoprost tromethamine** are summarized below.

Table 1: Physicochemical Properties and Storage

Property	Value	Reference
Synonyms	PGF2α tromethamine salt, Prostin F2 alpha	[2]
Molecular Formula	C ₂₀ H ₃₄ O ₅ · C ₄ H ₁₁ NO ₃	[2]
Molecular Weight	475.62 g/mol	[2]
Solubility	DMSO: 95 mg/mL (199.73 mM)	[2]
Storage	Store at -20°C for long-term stability.	-

| Appearance | White to off-white powder. | - |

Table 2: Example In Vitro Assay Concentrations and Effects

Cell Type	Assay	Concentration	Observed Effect	Reference
Human Conjunctival Cells	Inflammatory Marker Expression	10 ⁻⁵ M PGF2α	No significant change in IL-8, MCP-1, HLA-DR, ICAM-1 expression.	[8]
Human ONH Astrocytes	Cell Viability (WST-1)	0.1 µg/mL	~85% cell viability.	[9]
Human ONH Astrocytes	Cell Viability (WST-1)	50 µg/mL	~50% cell viability.	[9]
Human ONH Astrocytes	Apoptosis (TUNEL)	10 µg/mL	Induced apoptosis; up-regulated Bax, down-regulated Bcl-xL.	[9]

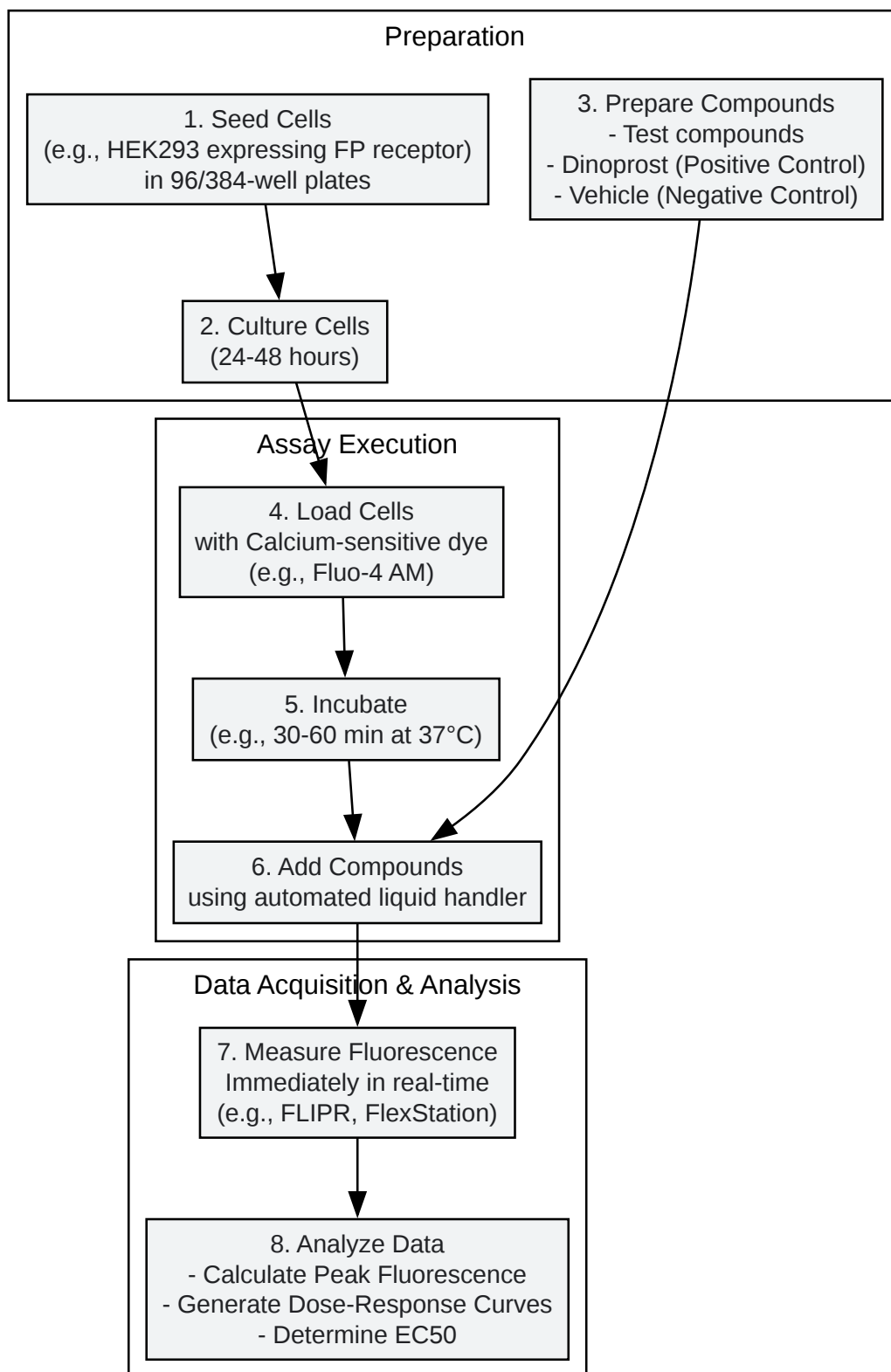
| Endometrial Adenocarcinoma Cells | Cell Proliferation | Not specified | Enhanced cell proliferation via EGFR/MAPK pathway activation. |[5] |

Experimental Protocols

(5R)-Dinoprost tromethamine is a reliable positive control for functional assays measuring GPCR activation via the Gq pathway. Below are detailed protocols for common applications.

Protocol 1: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation. It is a robust, high-throughput method for assessing Gq-coupled receptor agonism.



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Caption: Workflow for a Calcium Mobilization Assay.

Methodology:

- Cell Preparation:
 - Seed cells stably or transiently expressing the human FP receptor (e.g., HEK293, CHO cells) into black-walled, clear-bottom 96- or 384-well microplates.
 - Culture overnight to allow for cell adherence and recovery.
- Reagent Preparation:
 - Positive Control Stock: Prepare a 10 mM stock solution of **(5R)-Dinoprost tromethamine** in DMSO.^[2] Store at -20°C.
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
 - Dye Loading Solution: Reconstitute a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in assay buffer according to the manufacturer's instructions.
- Assay Procedure:
 - Remove culture medium from the cell plates.
 - Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
 - Prepare a serial dilution of **(5R)-Dinoprost tromethamine** in assay buffer to generate a dose-response curve (e.g., 10 µM to 0.1 nM final concentration). Include a vehicle-only control (e.g., 0.1% DMSO).
 - Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - Add the **(5R)-Dinoprost tromethamine** dilutions and test compounds to the wells.
 - Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.

- Data Analysis:
 - The response is typically measured as the peak fluorescence intensity minus the baseline.
 - For the positive control, plot the response against the log concentration of Dinoprost tromethamine and fit to a four-parameter logistic equation to determine the EC₅₀ value. The resulting robust signal validates the assay's ability to detect Gq agonism.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a cumulative measure of receptor activity by quantifying the accumulation of IP1, a downstream metabolite of IP3. It is an endpoint assay that is less susceptible to variations in signaling kinetics.

Methodology:

- Cell Preparation:
 - Seed FP receptor-expressing cells into white, solid-bottom 96- or 384-well microplates and culture overnight.
- Reagent Preparation:
 - Positive Control: Prepare a serial dilution of **(5R)-Dinoprost tromethamine** in the assay's stimulation buffer.
 - Assay Kit: Use a commercially available IP-One HTRF® assay kit. Prepare reagents (IP1-d2 conjugate, anti-IP1 cryptate) as per the manufacturer's protocol. The stimulation buffer typically includes LiCl to prevent IP1 degradation.
- Assay Procedure:
 - Remove culture medium from the wells.
 - Add the diluted **(5R)-Dinoprost tromethamine**, test compounds, or vehicle control to the cells.

- Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
- Incubate for 1 hour at room temperature in the dark to allow for antibody binding.
- Data Acquisition and Analysis:
 - Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (emission at 665 nm and 620 nm).
 - Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
 - The amount of IP1 produced is inversely proportional to the HTRF signal. Convert the ratio to IP1 concentration using a standard curve.
 - Plot the IP1 concentration against the log concentration of the positive control, **(5R)-Dinoprost tromethamine**, to calculate its EC₅₀ and confirm assay performance.[10]

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